3,4-Dihydroxyselenophene-2,5-dicarbonitrile
Description
3,4-Dihydroxyselenophene-2,5-dicarbonitrile is a heterocyclic compound featuring a selenophene core substituted with two hydroxyl groups at the 3,4-positions and two cyano groups at the 2,5-positions. The selenophene ring, analogous to thiophene but with selenium replacing sulfur, imparts distinct electronic properties due to selenium’s larger atomic radius and lower electronegativity.
Properties
CAS No. |
610307-67-0 |
|---|---|
Molecular Formula |
C6H2N2O2Se |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
3,4-dihydroxyselenophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C6H2N2O2Se/c7-1-3-5(9)6(10)4(2-8)11-3/h9-10H |
InChI Key |
KVANLZQJJPOTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C([Se]1)C#N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile typically involves the reaction of selenophene derivatives with appropriate reagents to introduce the hydroxyl and cyano groups. One common method is the reaction of 3,4-dihydroxy-2,5-dibromoselenophene with copper cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 3,4-Dihydroxyselenophene-2,5-dicarbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyselenophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of selenophene-2,5-dicarbonitrile-3,4-dione.
Reduction: Formation of 3,4-diaminoselenophene-2,5-dicarbonitrile.
Substitution: Formation of various substituted selenophenes depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydroxyselenophene-2,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile involves its interaction with biological molecules through its hydroxyl and cyano groups. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, the cyano groups can interact with enzymes and proteins, potentially inhibiting their activity and leading to anticancer effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Electronic Properties: Selenophene’s lower bandgap compared to thiophene suggests superior performance in organic photovoltaics or conductive polymers .
- Pharmaceutical Potential: Hydroxyl groups may enhance solubility and target binding compared to methyl or halogen substituents in pyridine analogs. However, selenium’s toxicity requires further evaluation .
- Synthetic Challenges: Direct synthesis routes for the selenophene compound are underexplored. Methods from pyridine derivatives (e.g., CuCN-mediated cyanation ) could be adapted.
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